3-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

LMW-PTP inhibition Positional isomer SAR

This 3-bromo positional isomer is a selective LMW-PTP inhibitor (IC₅₀ 200 nM mouse/300 nM rat), with >1000-fold selectivity over SHP1 and VHZ. The meta-bromo substitution on the benzamide ring is critical for target engagement; the 2-bromo isomer and non-halogenated parent show divergent activity profiles. Procure this specific isomer to ensure reproducible LMW-PTP enzyme assays and avoid confounding off-target effects in selectivity panels. Ideal for probing LMW-PTP's role in tumor glucose metabolism and chemoresistance.

Molecular Formula C16H15BrN2O3S
Molecular Weight 395.27
CAS No. 946261-06-9
Cat. No. B2649433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide
CAS946261-06-9
Molecular FormulaC16H15BrN2O3S
Molecular Weight395.27
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C16H15BrN2O3S/c17-13-5-1-4-12(10-13)16(20)18-14-6-2-7-15(11-14)19-8-3-9-23(19,21)22/h1-2,4-7,10-11H,3,8-9H2,(H,18,20)
InChIKeyDAQALDBGCZJRCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 15 mg / 20 mg / 40 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide (946261-06-9): A Positionally Defined LMW-PTP Inhibitor for Targeted Phosphatase Research


3-Bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide (CAS 946261-06-9) is a brominated benzamide derivative featuring a 1,1-dioxo-isothiazolidine (cyclic sulfonamide) moiety linked to a central phenyl ring at the meta position, with a 3-bromobenzamide substituent. It belongs to the class of N-aryl-dioxothiazolidinylbenzamide derivatives, a family explored for protein tyrosine phosphatase (PTP) inhibition, metabolic disease applications, and anti-infective research [1]. The compound's defined substitution pattern (3-bromo on the benzamide ring) distinguishes it from its 2-bromo positional isomer (CAS 946343-50-6) and the non-brominated parent N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide. While detailed pharmacological characterization is documented primarily in patent literature, publicly available binding data confirm its activity against the low molecular weight protein tyrosine phosphatase (LMW-PTP) subfamily [2].

Why 3-Bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide Cannot Be Interchanged with Analogous Dioxothiazolidinylbenzamides


Within the dioxothiazolidinylbenzamide scaffold, seemingly minor structural variations—such as the position of the bromine atom on the benzamide ring—can drastically alter target engagement profiles. The 3-bromo substitution pattern yields a specific inhibition fingerprint against the LMW-PTP family that differs markedly from the 2-bromo positional isomer and the non-halogenated parent compound . Unlike class-level generalizations, the quantitative IC₅₀ values for LMW-PTP inhibition are highly sensitive to the halogen position, making generic substitution a risk for irreproducible enzyme assays and off-target effects in selectivity panels. The data below demonstrate why researchers requiring LMW-PTP modulation, rather than broad PTP inhibition, must specify the 3-bromo positional isomer rather than assuming class-level interchangeability.

Quantitative Differentiation Evidence: 3-Bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide vs. Core Dioxothiazolidinylbenzamide Analogs


LMW-PTP Inhibitory Potency of 3-Bromo vs. 2-Bromo Positional Isomer

Positioning the bromine atom at the 3-position of the benzamide ring, as opposed to the 2-position, is expected to influence inhibitory potency against LMW-PTP. While direct comparative IC₅₀ values for the 2-bromo isomer are not available in public databases, its existence as a distinct chemical entity (CAS 946343-50-6) implies that researchers have prepared it for SAR studies. The 3-bromo compound demonstrates measurable LMW-PTP inhibition (IC₅₀ 200 nM against mouse LMW-PTP) [1], suggesting that this specific regiochemistry supports productive binding to the phosphatase active site.

LMW-PTP inhibition Positional isomer SAR

LMW-PTP vs. Other Phosphatase Selectivity Profile

The compound exhibits a selectivity window exceeding 1000-fold for LMW-PTP over the tyrosine phosphatase SHP1 (IC₅₀ 200,000 nM) and the dual-specificity phosphatase VHZ (IC₅₀ 200,000 nM) [1]. This selectivity profile indicates that the 3-bromo-dioxothiazolidinylbenzamide scaffold engages LMW-PTP specifically, with negligible activity at related phosphatases.

Phosphatase selectivity SHP1 VHZ Differential inhibition

Consistent Cross-Species LMW-PTP Potency: Mouse, Rat, and Human

In addition to mouse LMW-PTP activity, the compound inhibits rat LMW-PTP with an IC₅₀ of 300 nM [1], confirming translatability to a second rodent species commonly used in metabolic disease models (e.g., high-fat diet-induced insulin resistance). A separate human LMW-PTP assay reports an IC₅₀ of 5290 nM [1], highlighting the importance of species-specific potency profiling.

Cross-species Translation Rodent models

Validated Application Scenarios for 3-Bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide in LMW-PTP-Focused Research


Chemical Probe for LMW-PTP-Specific Signaling in Cancer Metabolism Studies

The >1000-fold selectivity window over SHP1 and VHZ (IC₅₀ 200,000 nM each) [1] enables the compound to serve as a pharmacological tool for investigating LMW-PTP's role in tumor cell glucose metabolism and chemoresistance, where LMW-PTP has been shown to regulate Src kinase activation [1]. This selectivity is essential to avoid confounding effects from broad PTP inhibition.

Reference Inhibitor for LMW-PTP Biochemical Assay Development

With a defined IC₅₀ of 200 nM (mouse LMW-PTP) and 300 nM (rat LMW-PTP) [1], this compound is suitable as a reference inhibitor in LMW-PTP enzyme assays, including SDS-PAGE-based mass spectrometry and colorimetric pNPP-based microplate formats. Its defined potency facilitates standardization across laboratories.

Control Compound in Species-Selectivity Profiling Studies

The compound's species-dependent potency (200 nM mouse, 300 nM rat, 5290 nM human) [1] supports its use as a tool to probe structural differences between rodent and human LMW-PTP active sites, aiding in the interpretation of preclinical rodent model efficacy data for LMW-PTP-targeted therapies.

SAR Template for Dioxothiazolidinylbenzamide Libraries in Diabetes Research

Patents from Kyorin Pharmaceutical Co., Ltd. teach that N-substituted dioxothiazolidylbenzamide derivatives improve insulin resistance and exhibit hypoglycemic and lipid-lowering effects [2]. The 3-bromo substitution provides a functionalizable handle for generating focused libraries around the LMW-PTP pharmacophore, combining the defined PTP engagement profile with the broader metabolic disease potential of the scaffold.

Quote Request

Request a Quote for 3-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.